

# CSV0C018875 hydrochloride supplier and purchasing information

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Compound of Interest

Compound Name: CSV0C018875 hydrochloride

Cat. No.: B1669651 Get Quote

# CSV0C018875 Hydrochloride: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive information on **CSV0C018875 hydrochloride**, a novel inhibitor of G9a (EHMT2) methyltransferase. This includes details on suppliers, its mechanism of action, and detailed protocols for its application in experimental settings.

## **Supplier and Purchasing Information**

**CSV0C018875 hydrochloride** is available from several chemical suppliers catering to the research community. While pricing is subject to change and bulk discounts may be available, the following table summarizes key information from prominent suppliers. It is recommended to visit the suppliers' websites for the most current pricing and availability.



Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
MedChemExpres s	474084-56-5	C18H18Cl2N2O	349.26	Research use only.
MedKoo Biosciences	474084-56-5	C18H18Cl2N2O	349.26	Available for custom synthesis.[1]
BioCat GmbH	474084-56-5	C18H18Cl2N2O	349.255	Stated to have much lesser toxicity than BIX- 01294.[2]
BLD Pharm	474084-56-5	C18H18Cl2N2O	349.26	-

## Application Notes Mechanism of Action

CSV0C018875 hydrochloride is a potent and specific inhibitor of the G9a histone methyltransferase, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression.

By binding to the active site of G9a, **CSV0C018875 hydrochloride** blocks its methyltransferase activity. This leads to a reduction in global H3K9me2 levels, which in turn can reactivate the expression of silenced genes, including tumor suppressor genes.[2] Notably, CSV0C018875 has been reported to exhibit lower cytotoxicity compared to the well-known G9a inhibitor BIX-01294.[2][3]

## **Potential Applications**

The role of G9a in gene silencing has implicated it in various disease processes, making its inhibition a promising therapeutic strategy. Key research applications for **CSV0C018875 hydrochloride** include:



- Cancer Research: G9a is overexpressed in numerous cancers, and its inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
- Epigenetics and Gene Regulation: As a specific G9a inhibitor, CSV0C018875 hydrochloride
  is a valuable tool for studying the role of H3K9 methylation in gene expression and chromatin
  dynamics.
- Neuroscience: G9a has been implicated in neuronal development and function, and its inhibitors may be explored for their potential in neurological disorders.
- Developmental Biology: G9a plays a crucial role in embryonic development and cell differentiation.

## **Quantitative Data**

While specific IC<sub>50</sub> values for **CSV0C018875 hydrochloride** are not readily available in the public domain, in vitro studies have demonstrated its efficacy.

Compound	Assay Type	Organism	Target	Effective Concentration
CSV0C018875	Cell-based assay	Not specified	H3K9me2 levels	2.5-20 μM (after 48 hours)[3]

### **Experimental Protocols**

The following are detailed protocols for key experiments involving the use of G9a inhibitors like **CSV0C018875 hydrochloride**. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

# Protocol 1: In-Cell Western Assay for H3K9 Dimethylation

Objective: To quantify the effect of **CSV0C018875 hydrochloride** on global H3K9me2 levels in a cell line of interest.

Materials:



- Cell line of interest
- 96-well microplate
- CSV0C018875 hydrochloride
- DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
- Primary Antibody: Rabbit anti-H3K9me2
- Primary Antibody: Mouse anti-total Histone H3
- Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG
- Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG
- Imaging System (e.g., LI-COR Odyssey)

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
- Compound Treatment: Prepare serial dilutions of CSV0C018875 hydrochloride in complete
  cell culture medium. The final DMSO concentration should be kept constant across all wells
  (typically ≤ 0.1%). Add the compound dilutions to the cells and incubate for the desired time
  (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) control wells.



- Fixation: Aspirate the medium and wash the cells once with PBS. Add 100  $\mu$ L of 4% PFA to each well and incubate for 15 minutes at room temperature.
- Permeabilization: Aspirate the PFA and wash the cells three times with PBS. Add 100 μL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
- Blocking: Aspirate the Permeabilization Buffer and wash three times with PBS containing 0.1% Tween-20 (PBST). Add 150  $\mu$ L of Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and anti-total H3) in Blocking Buffer. Aspirate the Blocking Buffer and add 50 μL of the primary antibody solution to each well. Incubate overnight at 4°C.
- Secondary Antibody Incubation: Wash the wells five times with PBST. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add 50 μL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
- Imaging: Wash the wells five times with PBST and once with PBS. Ensure the final wash is completely removed. Scan the plate using an infrared imaging system.
- Data Analysis: Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal for each well. Plot the normalized signal against the concentration of **CSV0C018875 hydrochloride** to determine the dose-response curve.

### **Protocol 2: Cell Viability Assay (MTT or similar)**

Objective: To assess the cytotoxic effects of **CSV0C018875 hydrochloride** on a cell line of interest.

#### Materials:

- Cell line of interest
- 96-well microplate
- CSV0C018875 hydrochloride



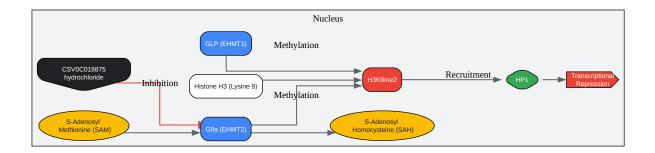
- DMSO (vehicle control)
- Complete cell culture medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density for a 3-5 day proliferation assay. Allow cells to adhere overnight.
- Compound Treatment: Prepare serial dilutions of CSV0C018875 hydrochloride in complete
  cell culture medium. Add the compound dilutions to the cells. Include vehicle-only (DMSO)
  and no-treatment controls.
- Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Subtract the background absorbance from all readings. Express the results as
  a percentage of the vehicle-treated control. Plot the percentage of cell viability against the
  concentration of CSV0C018875 hydrochloride to determine the EC<sub>50</sub> for cytotoxicity.

## Visualizations G9a (EHMT2) Signaling Pathway



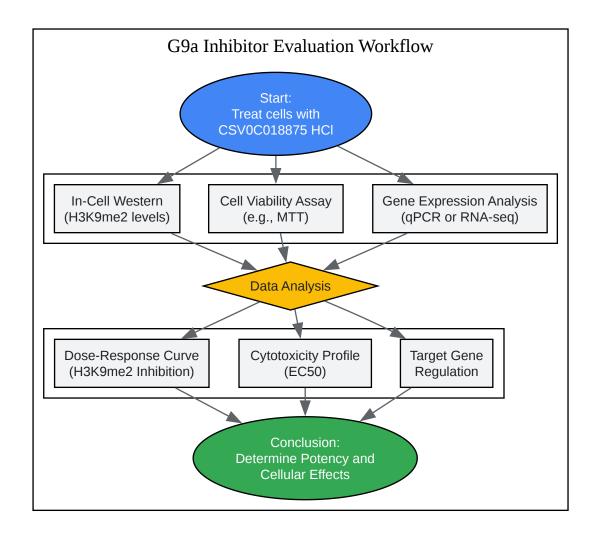


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Caption: G9a (EHMT2) signaling pathway and the inhibitory action of **CSV0C018875 hydrochloride**.

## **Experimental Workflow for G9a Inhibitor Evaluation**





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Caption: A typical experimental workflow for evaluating the cellular effects of a G9a inhibitor.

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### References

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